

In-Depth Technical Guide: (1-(4-Iodophenyl)cyclobutyl)methanamine

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Compound of Interest

Compound Name: (1-(4-Iodophenyl)cyclobutyl)methanamine

Cat. No.: B1411126

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the compound **(1-(4-Iodophenyl)cyclobutyl)methanamine**.

Chemical Identity and Properties

(1-(4-Iodophenyl)cyclobutyl)methanamine is a primary amine featuring a cyclobutane ring attached to a 4-iodophenyl group. This structure is of interest in medicinal chemistry due to the prevalence of cyclobutane moieties in drug candidates and the utility of the iodo- group for further chemical modifications or as a heavy atom for biophysical studies.

IUPAC Name: **(1-(4-Iodophenyl)cyclobutyl)methanamine**^[1]

Synonyms:

- 1-(4-Iodophenyl)cyclobutanemethanamine^[2]

CAS Number: 1936255-32-1^{[1][2][3][4]}


Chemical Structure:  Chemical Structure of (1-(4-Iodophenyl)cyclobutyl)methanamine

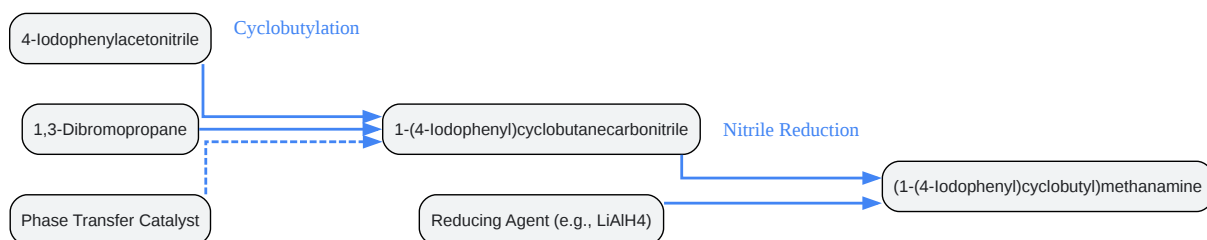
Table 1: Physicochemical Properties

| Property | Value | Reference |
|-------------------|----------------------------------|-----------|
| Molecular Formula | C11H14IN | [1][2] |
| Molecular Weight | 287.14 g/mol | [1][2] |
| Purity | ≥95% (as commercially available) | [2] |
| MDL Number | MFCD28466842 | [2] |

Synthesis and Experimental Protocols

The synthesis of **(1-(4-iodophenyl)cyclobutyl)methanamine** can be achieved through a two-step process starting from 4-iodophenylacetonitrile. While a specific protocol for this exact compound is not readily available in published literature, a reliable synthetic route can be extrapolated from established methods for analogous compounds. The key steps involve the formation of a cyclobutane ring followed by the reduction of a nitrile group.

Logical Relationship of Synthetic Steps



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Caption: Synthetic workflow for **(1-(4-iodophenyl)cyclobutyl)methanamine**.

Step 1: Synthesis of 1-(4-Iodophenyl)cyclobutanecarbonitrile

This step involves the alkylation of 4-iodophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base and a phase-transfer catalyst to form the cyclobutane ring.

Experimental Protocol (Adapted from analogous syntheses):

- **Reaction Setup:** To a stirred solution of 4-iodophenylacetonitrile (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene) is added an aqueous solution of a strong base (e.g., 50% sodium hydroxide).
- **Catalyst Addition:** A phase-transfer catalyst, such as benzyltriethylammonium chloride (0.1 equivalents), is added to the mixture.
- **Alkylation:** 1,3-Dibromopropane (1.1 equivalents) is added dropwise to the reaction mixture at room temperature. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product, 1-(4-iodophenyl)cyclobutanecarbonitrile, is purified by column chromatography on silica gel.

Step 2: Reduction of 1-(4-Iodophenyl)cyclobutanecarbonitrile to 1-(4-Iodophenyl)cyclobutylmethanamine

The nitrile group of the intermediate is reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH_4).

Experimental Protocol:

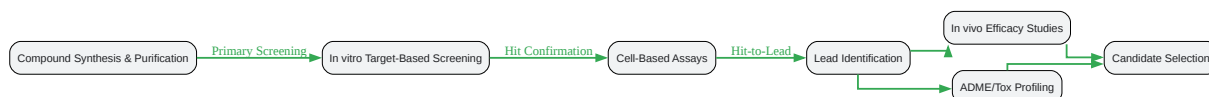
- **Reaction Setup:** A solution of 1-(4-iodophenyl)cyclobutanecarbonitrile (1 equivalent) in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of lithium aluminum hydride (1.5-2 equivalents) in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
- **Reduction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The reaction progress is monitored by TLC.
- **Quenching and Work-up:** The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide at 0 °C. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent.
- **Purification:** The combined organic extracts are dried over a suitable drying agent, and the solvent is removed under reduced pressure to yield the crude product. Further purification of **(1-(4-iodophenyl)cyclobutyl)methanamine** can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Potential Applications in Drug Discovery

While specific biological activity for **(1-(4-iodophenyl)cyclobutyl)methanamine** has not been extensively reported in peer-reviewed literature, its structural motifs are present in compounds with known pharmacological activities. For instance, the structurally related compound, sibutramine, which contains a (1-(4-chlorophenyl)cyclobutyl) moiety, is known to act as a norepinephrine-dopamine reuptake inhibitor.

The presence of the cyclobutylamine group suggests potential interactions with various biological targets. The general workflow for investigating the biological activity of such a compound is outlined below.

Experimental Workflow for Biological Screening



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Caption: A general experimental workflow for the biological evaluation of a novel chemical entity.

Further research is required to elucidate the specific biological targets and potential therapeutic applications of **(1-(4-Iodophenyl)cyclobutyl)methanamine**. The iodophenyl group provides a handle for radiolabeling, which could be utilized in receptor binding or imaging studies to identify its biological targets.

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References

- 1. 001chemical.com [001chemical.com]
- 2. 1936255-32-1,1-(4-Iodophenyl)cyclobutanemethanamine- AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司 [accelachem.com]
- 3. 1936255-32-1|(1-(4-Iodophenyl)cyclobutyl)methanamine|BLD Pharm [bldpharm.com]
- 4. 1936255-32-1(1-(4-Iodophenyl)cyclobutanemethanamine) | Kuujia.com [es.kuujia.com]
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